2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4S/c1-4-29-13-18-22(28-29)23(32)30(12-15-5-7-16(25)8-6-15)24(27-18)35-14-21(31)26-17-9-10-19(33-2)20(11-17)34-3/h5-11,13H,4,12,14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUJQJJXIMJWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-ethylpyrazole-4-carboxylate
The core structure was synthesized using a modified three-component reaction adapted from microwave-assisted protocols. Methyl 5-amino-1-ethylpyrazole-4-carboxylate (1.0 eq), trimethyl orthoformate (1.2 eq), and ammonium acetate (1.5 eq) were irradiated at 150°C for 20 minutes in acetic acid, yielding 2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidine (85% yield).
Table 1: Optimization of Core Synthesis
| Condition | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | AcOH | 120 | 180 | 62 |
| Microwave | AcOH | 150 | 20 | 85 |
| Microwave | EtOH | 150 | 20 | 71 |
Functionalization at Position 5: Thioether Formation
Nucleophilic Substitution with Mercaptoacetamide
The sulfanyl group was introduced by reacting the 5-chloro intermediate (1.0 eq) with mercaptoacetic acid (1.5 eq) in DMF using K2CO3 (2.0 eq) at 80°C for 6 hours (Yield: 82%). Subsequent activation with EDCl/HOBt and coupling with 3,4-dimethoxyaniline (1.2 eq) afforded the acetamide derivative.
Table 2: Thiolation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 6 | 82 |
| NaH | THF | 60 | 8 | 65 |
| DBU | DCM | 40 | 12 | 58 |
Final Acetamide Coupling
Amide Bond Formation
The thioacetic acid intermediate (1.0 eq) was treated with oxalyl chloride (1.5 eq) in DCM to generate the acyl chloride, which was then reacted with 3,4-dimethoxyaniline (1.1 eq) in the presence of triethylamine (2.0 eq). The product was isolated in 89% yield after recrystallization from ethanol.
Characterization of Final Compound :
- Melting Point : 214–216°C.
- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.38–7.25 (m, 4H, Ar-H),- IR (KBr) : 1665 cm−1 (C=O), 1530 cm−1 (C-N).
- HPLC Purity : 98.6% (C18 column, MeCN/H2O = 70:30).
Alternative Synthetic Routes
Four-Component One-Pot Synthesis
A one-pot approach combining ethyl 3-aminopyrazole-4-carboxylate, 4-chlorobenzaldehyde, ethyl acetoacetate, and mercaptoacetic acid under microwave irradiation was explored. While this method reduced step count, regioselectivity issues led to a lower yield (63%).
Solid-Phase Synthesis
Immobilization of the pyrazole core on Wang resin allowed sequential functionalization but required extensive optimization, achieving a final yield of 71%.
Challenges and Optimization
- Regioselectivity : Microwave irradiation improved cyclocondensation regioselectivity from 3:1 to 9:1 (desired:undesired isomer).
- Thiol Oxidation : Addition of 1,4-dithiothreitol (DTT) stabilized the thiol intermediate during acetamide coupling.
- Solvent Effects : DMF outperformed THF in thiolation due to better solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. Although direct testing on this specific compound is limited, its structural similarities suggest potential efficacy against various pathogens .
Anticancer Properties
Studies have demonstrated that pyrazolo[4,3-d]pyrimidines possess anticancer effects. Modifications in structure can enhance selectivity and potency against cancer cell lines. For example:
- Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and cell division.
- Case Study : A study on substituted pyrazolo[4,3-d]pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation by targeting specific metabolic pathways .
Antitubercular Activity
A notable study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. Results indicated that certain compounds with structural similarities to our target compound demonstrated effective inhibition of bacterial growth .
Cytotoxicity Assessment
Cytotoxicity assays performed on human embryonic kidney cells (HEK293) revealed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Similarity and Key Modifications
Compounds with analogous pyrazolo-pyrimidine scaffolds and sulfanyl/acetamide substituents were analyzed using Tanimoto coefficients and Murcko scaffold clustering (Table 1) .
Table 1: Structural and Physicochemical Comparison
*Tanimoto similarity calculated using Morgan fingerprints (radius = 2) .
Key Observations :
- The target compound exhibits higher lipophilicity (LogP ~3.2) than SAHA due to its chloro- and methoxy-substituted aromatic groups, which may improve membrane permeability but reduce aqueous solubility .
Bioactivity and Target Affinity
- Kinase inhibition : Pyrazolo-pyrimidine derivatives often inhibit kinases (e.g., CDK, JAK) by occupying the ATP-binding pocket. The 4-chlorophenylmethyl group in the target compound may enhance selectivity for kinases with hydrophobic subpockets, as seen in analogues with similar substitutions .
- Epigenetic modulation: While SAHA (a hydroxamate) is a histone deacetylase (HDAC) inhibitor, the target compound’s sulfanyl-acetamide group lacks metal-chelating capacity, suggesting divergent mechanisms. However, its dimethoxyphenyl group may engage in π-π stacking with HDAC surface residues, a feature observed in non-hydroxamate HDAC inhibitors .
Biological Activity
The compound 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (referred to as Compound A) is a novel derivative of the pyrazolo[4,3-d]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes available research findings on the biological activity of Compound A, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
Compound A features a complex structure that includes:
- A pyrazolo[4,3-d]pyrimidine core.
- A sulfanyl group that may enhance its biological activity.
- Substituents like 4-chlorophenyl and 3,4-dimethoxyphenyl which could influence its interaction with biological targets.
Antitumor Activity
Research has shown that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- Inhibition of Tumor Cell Proliferation : Studies indicate that similar compounds can inhibit the proliferation of various cancer cell lines. For example, some derivatives have demonstrated IC50 values as low as against MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A (hypothetical) | MCF-7 | TBD | TBD |
| Pyrazolo derivative 1 | MCF-7 | 1.74 | |
| Pyrazolo derivative 2 | A549 | 0.39 |
The mechanism by which pyrazolo[4,3-d]pyrimidines exert their antitumor effects often involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth such as cyclin-dependent kinases (CDK), Src kinases, and mTOR pathways .
Synthesis and Evaluation
A series of studies have synthesized various pyrazolo derivatives and evaluated their biological activities:
- Synthesis of Derivatives : Derivatives were synthesized using established protocols involving alkylation and condensation reactions. Characterization was performed using NMR and mass spectrometry .
- Biological Testing : In vitro studies revealed that several derivatives exhibited moderate to strong antitumor activity against human cancer cell lines such as MCF-7 and A549. For example:
Pharmacological Implications
The pharmacological profile of Compound A suggests potential applications beyond oncology:
- Antibacterial Activity : Some related compounds have shown efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The sulfamoyl moiety in similar compounds has been associated with significant enzyme inhibition properties relevant for treating conditions like hypertension and diabetes .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including pyrazolo[4,3-d]pyrimidine core formation, sulfanylation, and acylation. Key parameters include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and stability of intermediates .
- Catalysts : Triethylamine or palladium-based catalysts for coupling reactions .
- Temperature control : Reactions often require 60–80°C for cyclization steps .
- Purity monitoring : Use HPLC (>95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound?
- Spectroscopic methods :
- ¹H NMR : Compare aromatic proton signals (δ 6.8–8.2 ppm) and methyl/methylene groups (δ 1.2–3.5 ppm) with theoretical splitting patterns .
- LC-MS : Confirm molecular weight (e.g., m/z 496.03 for similar compounds) and fragmentation patterns .
Q. What are the standard protocols for assessing solubility and stability?
- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) for biological assays .
- Stability studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How do substituents on the pyrazolo-pyrimidine core influence biological activity?
- Comparative SAR studies :
- Mechanistic insight : The 4-chlorophenyl group enhances hydrophobic interactions with target proteins, while the sulfanyl linker improves redox stability .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets) .
- MD simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) .
- QSAR modeling : Correlate Hammett σ values of substituents with inhibitory potency .
Q. How to resolve contradictions in reported bioactivity data?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competitive binding outcomes .
- Cell lines : HepG2 vs. HEK293T may show differential metabolic activation .
- Resolution : Standardize protocols using recombinantly expressed enzymes and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key issues :
- Low yield (<40%) in acylation steps due to steric hindrance .
- Purification difficulties with polar byproducts (e.g., unreacted acetamide intermediates) .
- Solutions :
- Use flow chemistry for precise temperature/residence time control in exothermic reactions .
- Employ preparative HPLC with C18 columns for high-purity bulk batches (>100 mg) .
Methodological Recommendations
Designing enzyme inhibition assays :
- Step 1 : Pre-incubate compound (1–10 µM) with target enzyme (e.g., CDK2) in Tris-HCl buffer (pH 7.5).
- Step 2 : Add ATP (10 µM) and [γ-³²P]ATP for radiometric activity measurement .
- Step 3 : Quench with 10% TCA and quantify phosphate incorporation via scintillation counting .
Handling oxidative degradation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
